5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcumin: is a natural polyphenolic compound found in the rhizomes of Curcuma longa, commonly known as turmeric. It imparts the characteristic yellow color to curry and has been used for centuries in traditional medicine. Its chemical structure consists of three aromatic rings connected by a central pyrrolopyrazole ring.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for curcumin, but the most common one involves the condensation of ferulic acid and vanillin under alkaline conditions. The reaction proceeds through a series of steps, including aldol condensation, cyclization, and dehydration.
b. Reaction Conditions
Aldol Condensation: Ferulic acid and vanillin react in the presence of a base (e.g., potassium hydroxide) to form the curcumin precursor.
Cyclization: The aldol product undergoes cyclization to form the pyrrolopyrazole ring.
Dehydration: Water elimination leads to the final curcumin molecule.
c. Industrial Production
Industrial production of curcumin involves extraction from turmeric rhizomes using organic solvents or supercritical fluid extraction. The extracted curcumin is then purified and standardized.
Chemical Reactions Analysis
Curcumin undergoes various reactions:
Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.
Reduction: Reduction of curcumin yields tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, sodium borohydride, and various acids are used.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
Curcumin’s versatility makes it a subject of intense research:
Medicine: Curcumin exhibits anti-inflammatory, antioxidant, and anticancer properties. It’s being investigated for its potential in treating various diseases, including Alzheimer’s, cancer, and cardiovascular disorders.
Chemistry: Curcumin serves as a model compound for studying polyphenols and their reactivity.
Biology: Its effects on cell signaling pathways, gene expression, and protein function are studied extensively.
Industry: Curcumin is used as a natural food colorant and in cosmetics.
Mechanism of Action
Curcumin’s mechanisms are multifaceted:
Anti-Inflammatory: It inhibits NF-κB, reducing pro-inflammatory cytokines.
Antioxidant: Curcumin scavenges free radicals.
Cancer: It affects cell cycle regulation, apoptosis, and angiogenesis.
Other Targets: Curcumin interacts with enzymes, receptors, and transcription factors.
Comparison with Similar Compounds
Curcumin’s uniqueness lies in its broad spectrum of effects. Similar compounds include resveratrol, quercetin, and epigallocatechin gallate.
: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00964 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5664031/
Properties
Molecular Formula |
C24H18FN3O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18FN3O2/c1-14-2-4-15(5-3-14)21-20-22(27-26-21)24(30)28(18-10-8-17(25)9-11-18)23(20)16-6-12-19(29)13-7-16/h2-13,23,29H,1H3,(H,26,27) |
InChI Key |
PZLCUCBAPYNLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.